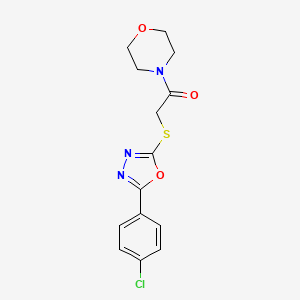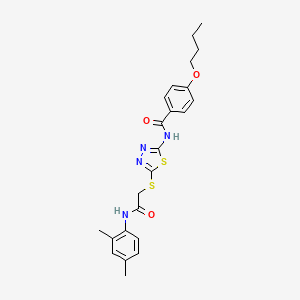
2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a unique compound with a specific structure that features a benzamide core substituted with fluorine atoms and an ethyl linkage to a pyrazolyl and thiophenyl moiety. This complex arrangement endows the compound with distinct chemical and biological properties, making it a subject of interest in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves multiple steps:
Formation of Thiophen-3-yl Pyrazole: : A thiophene derivative is reacted with hydrazine to form the thiophen-3-yl pyrazole under reflux conditions.
Ethylation: : The pyrazole derivative is ethylated using ethyl bromide in the presence of a strong base like sodium hydride or potassium carbonate.
Coupling with 2,6-Difluorobenzoyl Chloride: : The ethylated pyrazole is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final benzamide compound.
Industrial Production Methods
Industrial-scale production involves optimization of the above reactions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure high quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide undergoes various chemical reactions:
Oxidation: : The thiophene ring can be oxidized using peracids.
Reduction: : The pyrazole moiety may be reduced under hydrogenation conditions.
Substitution: : Fluorine atoms on the benzene ring can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Major Products Formed
Oxidation: : Sulfone or sulfoxide derivatives.
Reduction: : Dihydropyrazole derivatives.
Substitution: : Various nucleophilic substitution products depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide finds applications in multiple scientific fields:
Chemistry: : As a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: : Potential inhibitor in enzyme-catalyzed reactions.
Medicine: : Investigated for potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: : Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound’s mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. Its benzamide core allows for strong binding interactions, while the pyrazole and thiophene groups contribute to its bioactivity by fitting into specific binding pockets or interacting with metal ions in enzymatic sites.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-N-(2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
2,6-Difluoro-N-(2-(3-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Comparison
Uniqueness: : The thiophen-3-yl group in 2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide provides unique electronic properties compared to the pyridinyl or furanyl analogs.
Reactivity: : The sulfur atom in the thiophene ring can undergo distinct reactions compared to oxygen or nitrogen in the similar compounds, impacting its chemical behavior and applications.
This article should give a comprehensive view of this compound and its relevance in various fields.
Properties
IUPAC Name |
2,6-difluoro-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3OS/c17-12-2-1-3-13(18)15(12)16(22)19-6-8-21-7-4-14(20-21)11-5-9-23-10-11/h1-5,7,9-10H,6,8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHOPENUKBJKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCN2C=CC(=N2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2588347.png)
![[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine](/img/structure/B2588348.png)
![4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2588349.png)

![N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2588352.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide](/img/structure/B2588357.png)

![3-(3,5-dimethyl-4-{4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazin-1-yl}-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione](/img/structure/B2588362.png)
![N-(Cyanomethyl)-6-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2588363.png)

![N-[(4-methoxythian-4-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B2588367.png)

![N-(4-acetylphenyl)-2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2588369.png)
